molecular formula C14H14ClN3O3 B2395287 N-(2-chlorobenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide CAS No. 1173081-75-8

N-(2-chlorobenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Cat. No.: B2395287
CAS No.: 1173081-75-8
M. Wt: 307.73
InChI Key: VSCHANUIAPPNFS-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C14H14ClN3O3 and its molecular weight is 307.73. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Antifolate Activity

Research into derivatives similar to N-(2-chlorobenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide reveals their potential in inhibiting dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes critical in the folate pathway, thereby exhibiting antitumor activities. For instance, Gangjee et al. (2000) explored the effects of C9-methyl substitution and C8-C9 conformational restriction on the antifolate and antitumor activity of classical 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines, revealing that such modifications can enhance both recombinant human DHFR inhibitory potency and tumor cell growth inhibition (Gangjee, Zeng, McGuire, & Kisliuk, 2000). This indicates the compound's underlying mechanisms may be leveraged for antitumor applications by targeting the folate metabolism pathway.

Antimicrobial Properties

Further, compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial activities. Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones showing significant antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). This suggests potential applications in developing new antimicrobial agents based on the structural framework of this compound.

Herbicidal Activity

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3/c1-8-10(13(20)18-14(21)17-8)6-12(19)16-7-9-4-2-3-5-11(9)15/h2-5H,6-7H2,1H3,(H,16,19)(H2,17,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCHANUIAPPNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)NCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.